4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
JDIRVADCQXJBPK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)O)F)N |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 4 1r 1 Aminoethyl 3 Fluorobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, decarboxylation under specific conditions, and coordination with metal ions.
The carboxyl group of 4-((1R)-1-aminoethyl)-3-fluorobenzoic acid can be readily converted into ester or amide derivatives. These reactions are fundamental for modifying the compound's solubility, and pharmacokinetic properties, or for linking it to other molecules.
Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more modern and milder methods utilize coupling reagents. For instance, the use of imidazole (B134444) carbamates provides a chemoselective method for esterification that is tolerant of various functional groups. researchgate.net Another common method is the Steglich esterification, which uses a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netlibretexts.org
Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine using a coupling agent. Common coupling reagents include carbodiimides (e.g., EDC) or uronium salts. researchgate.netlibretexts.org The reaction proceeds through the activation of the carboxyl group to form a highly reactive intermediate, such as an O-acylisourea, which is then susceptible to nucleophilic attack by the amine. nih.gov These methods are generally high-yielding and can be performed under mild conditions. libretexts.orgrsc.org
Table 1: Representative Conditions for Esterification and Amidation
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |
| Alcohol (R-OH), EDC, DMAP | Room temperature, organic solvent | Ester | |
| Methyl Imidazole Carbamate (MImC) | Polar solvents, elevated temperatures | Methyl Ester | |
| Amidation | Amine (R-NH₂), EDC, HOBt | Room temperature, organic solvent | Amide |
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential transformation for this compound, though it often requires forcing conditions. The stability of the aromatic carboxyl group is influenced by the ring's substituents. Electron-withdrawing groups, such as the fluorine atom in the target molecule, are expected to lower the thermal stability of the benzoic acid and facilitate decarboxylation. aiche.org
Studies on fluorophthalic acids have shown that decarboxylation can be achieved by heating in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) at temperatures between 125°C and 190°C, without the need for a catalyst. google.com Similarly, the decarboxylation of other aminobenzoic acids can be carried out thermally, sometimes in the presence of an acid catalyst, at temperatures up to 400°C. researchgate.netgoogle.com The reaction mechanism for substituted benzoic acids in acidic aqueous solution can be complex, involving the protonation of the aromatic ring followed by the loss of the carboxyl proton. researchgate.net For this compound, decarboxylation would likely require high temperatures, potentially leading to the formation of 1-fluoro-2-(1-aminoethyl)benzene.
The presence of both a carboxylate group and an amino group makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions to form metal complexes and metal-organic frameworks (MOFs). The carboxylate group can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. The primary amine can also act as a coordination site, allowing the molecule to function as a bidentate (N,O-chelation) or bridging ligand.
Research on amino-functionalized dicarboxylate ligands has demonstrated their utility in constructing novel MOFs with d¹⁰ metal ions like Zn²⁺ and Cd²⁺. aiche.org In these structures, the carboxylate groups link metal centers to form chains or layers, while the amino groups can either remain free to functionalize the pores of the framework or participate in coordination. aiche.org The coordination of this compound to metal ions could lead to frameworks with interesting structural topologies and potential applications in areas such as catalysis or gas storage.
Table 2: Potential Coordination Modes of the Carboxylate Group
| Coordination Mode | Description |
|---|---|
| Monodentate | One oxygen atom of the carboxylate coordinates to a single metal center. |
| Bidentate Chelate | Both oxygen atoms of the carboxylate coordinate to the same metal center. |
| Bidentate Bridge | Each oxygen atom of the carboxylate coordinates to a different metal center. |
| Bidentate (N,O) Chelate | The nitrogen of the amine and one oxygen of the carboxylate coordinate to the same metal center. |
Reactions of the Primary Amine Functional Group
The primary amine on the ethyl side chain is a potent nucleophile and serves as a handle for a different set of chemical modifications, including acylation, alkylation, and condensation reactions to form heterocyclic structures.
Acylation: The primary amine of this compound readily reacts with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. google.comyoutube.com This reaction, often performed under Schotten-Baumann conditions (in the presence of an aqueous base), is typically fast and high-yielding. youtube.com Even sterically demanding or electronically deactivated amines can be acylated using highly reactive acyl halides. youtube.com The resulting amide bond is generally stable, and this reaction is a cornerstone for building more complex molecules. Enzymatic methods using aminoacylases have also been developed for the selective N-acylation of amino acids in aqueous media. nih.gov
Alkylation: The nucleophilic primary amine can be alkylated by reaction with alkyl halides via an Sₙ2 mechanism. ucalgary.cawikipedia.org However, this reaction is notoriously difficult to control for selective mono-alkylation. masterorganicchemistry.com The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. libretexts.orgmasterorganicchemistry.com This increased nucleophilicity leads to further reaction with the alkyl halide, resulting in a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium (B1175870) salt. libretexts.org Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the amine or employing a competitive deprotonation/protonation strategy. rsc.org
Table 3: General Reactions of the Primary Amine Group
| Reaction Type | Reagents | Product | Key Challenge/Feature |
|---|---|---|---|
| N-Acylation | Acyl Chloride (R-COCl), Base | N-Acyl Amide | Generally high-yielding and selective. youtube.com |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Prone to over-alkylation, yielding mixtures of products. libretexts.orgmasterorganicchemistry.com |
The functional groups of this compound can participate in condensation reactions to form various heterocyclic systems. A particularly relevant transformation is the synthesis of benzothiazoles, a scaffold found in many pharmacologically active compounds. nih.govnih.govacs.org
The classical synthesis of a 2-substituted benzothiazole (B30560) involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative (such as an acyl chloride, ester, or nitrile). researchgate.net In this context, the carboxylic acid moiety of this compound could be condensed with various substituted 2-aminothiophenols to generate a library of benzothiazole-containing compounds. These reactions are often promoted by heat or acid catalysts, such as polyphosphoric acid (PPA). nih.gov
An alternative strategy involves building the benzothiazole ring from an amine precursor. For example, methyl 4-aminobenzoates can be converted into methyl 2-aminobenzo[d]thiazole-6-carboxylates by reaction with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. acs.org This cyclization proceeds through an intermediate thiourea, which is then cyclized by bromine. This methodology demonstrates how the aminophenyl substructure, related to the target molecule, can be a precursor to the benzothiazole ring system, a valuable transformation in the synthesis of new chemical entities. acs.orgmdpi.com
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution
Functionalization of the benzene (B151609) ring is influenced by the combined directing effects of the existing substituents.
| Substituent | Position | Type | Directing Effect |
| -COOH | C1 | Deactivating, Meta-directing | Directs to C3, C5 |
| -F | C3 | Deactivating, Ortho, Para-directing | Directs to C2, C4, C6 |
| -(CH(CH₃)NH₂) | C4 | Activating, Ortho, Para-directing | Directs to C3, C5 |
For electrophilic aromatic substitution reactions such as halogenation and nitration, the outcome is determined by the interplay of these directing effects. The 1-carboxyl group directs incoming electrophiles to the meta positions (C3 and C5). The 3-fluoro substituent directs to the ortho (C2, C4) and para (C6) positions. The 4-(1-aminoethyl) group is strongly activating and directs to its ortho positions (C3 and C5).
Considering these effects:
Position C5: Is ortho to the strongly activating aminoethyl group and meta to the deactivating carboxyl group. This makes it the most likely site for electrophilic substitution.
Position C3: Is already substituted.
Position C2: Is ortho to both the deactivating fluoro and carboxyl groups, making it highly deactivated.
Therefore, electrophilic attack is strongly predicted to occur at the C5 position.
Modern methods may offer alternative regioselectivity. For instance, palladium-catalyzed ortho-C–H halogenation of unprotected benzylamines has been demonstrated, which could potentially direct halogenation to the C5 position under specific catalytic control. researchgate.net
Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Chan-Lam Coupling: The Chan-Lam reaction typically involves the copper-catalyzed coupling of an amine with an aryl boronic acid. wikipedia.org In this context, the primary amine of this compound can be coupled with various aryl or heteroaryl boronic acids to generate N-aryl derivatives. This reaction is advantageous as it can often be performed in the presence of air. wikipedia.org While the classical Chan-Lam coupling involves aryl amines, developments have extended the methodology to alkyl amines, including benzylic amines. chemrxiv.orgchemrxiv.orgwhiterose.ac.uk
Other Palladium-Catalyzed Couplings (Suzuki, Buchwald-Hartwig): To make the aromatic ring itself a participant in palladium-catalyzed couplings like the Suzuki or Buchwald-Hartwig reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. Following the regioselectivity discussed in section 3.3.1, the molecule could first be halogenated at the C5 position. The resulting aryl halide can then undergo a subsequent Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with another amine, providing a versatile route to highly substituted derivatives.
Table 2: Hypothetical Suzuki Coupling Sequence
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 5-Bromo-4-((1R)-1-aminoethyl)-3-fluorobenzoic acid |
Stereochemical Stability and Epimerization Studies
The chiral center at the benzylic position, C1 of the ethyl group, is a crucial feature of the molecule. The stability of this stereocenter is a significant consideration during chemical transformations, as its inversion (epimerization) would lead to a mixture of diastereomers if other chiral centers are present or the enantiomer if not.
Epimerization at a benzylic C-H bond typically proceeds through the abstraction of the alpha-proton by a base to form a planar, resonance-stabilized carbanion. Reprotonation of this intermediate can occur from either face, leading to racemization or epimerization.
Factors Influencing Stability:
Basicity of the Reaction Medium: The use of strong bases (e.g., alkoxides, organolithiums) significantly increases the risk of epimerization. Reactions should ideally be conducted under neutral or acidic conditions, or with mild, non-nucleophilic bases if required.
Temperature: Higher reaction temperatures can provide the necessary activation energy for proton abstraction and should be avoided where possible.
Reaction Type: Many of the transformations discussed, such as amide coupling using standard reagents or Chan-Lam coupling under typical conditions, are generally considered mild enough to preserve the stereochemical integrity of benzylic amines. However, any step requiring strong basic conditions warrants careful evaluation for potential epimerization.
While specific epimerization studies on this compound are not widely reported in the literature, the general principles of stereochemical lability in α-aryl amines are well-established. Maintaining the stereochemical purity of this center is paramount for applications where specific stereoisomers are required, such as in the development of pharmaceuticals.
Systematic Derivatization and Analog Design Based on 4 1r 1 Aminoethyl 3 Fluorobenzoic Acid Scaffold
Structure-Activity Relationship (SAR) Studies in Chemical Probe Development
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the structural features of a molecule relate to its biological activity. nih.gov For the 4-((1R)-1-aminoethyl)-3-fluorobenzoic acid scaffold, SAR exploration is crucial for developing potent and selective chemical probes. These probes are valuable tools for imaging biological processes and validating drug targets. nih.gov
The development of such probes often involves systematically modifying different parts of the scaffold and assessing the impact on affinity and selectivity for a target protein. For instance, in the context of developing radioligands for Positron Emission Tomography (PET), high target affinity is a critical requirement. nih.gov An empirical SAR equation can be formulated by assigning values to different fragments of a molecule to predict the inhibitory potency of new analogs. nih.gov
For the this compound scaffold, key modifications for an SAR study would include:
Fluorine position: Moving the fluorine atom to other positions on the phenyl ring (e.g., position 2, 5, or 6) or adding more fluorine atoms could significantly alter electronic properties and binding interactions.
Aminoethyl side chain: Modifications to the ethyl group, such as extension, branching, or cyclization, would probe the steric tolerance of the binding pocket. The stereochemistry of the amine is also a critical determinant of activity.
Carboxylic acid: The position and acidity of the carboxylic acid group are vital for forming key interactions, such as salt bridges with basic residues (e.g., arginine) in a protein's active site. nih.gov
Interactive Table: Hypothetical SAR on the this compound Scaffold
| Modification Site | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Phenyl Ring | Change fluorine position (e.g., to C-2) | Altered pKa, dipole moment, and potential for halogen bonding. |
| Phenyl Ring | Add a second fluoro group | Increased lipophilicity and potential for enhanced binding or altered selectivity. |
| Aminoethyl Chain | N-alkylation (e.g., N-methyl) | Modified basicity and steric profile; may reduce or enhance binding. |
| Aminoethyl Chain | Replace ethyl with propyl | Probes for additional hydrophobic pocket space. |
| Carboxylic Acid | Convert to methyl ester | Loss of negative charge; eliminates ionic interactions but may improve cell permeability. |
Exploration of Bioisosteric Modifications for Carboxylic Acid and Amine Groups
The carboxylic acid group is often crucial for target engagement but can lead to poor pharmacokinetic properties due to its charge at physiological pH. Tetrazoles and acylsulfonamides are common bioisosteres that mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid but with different physicochemical properties. nih.govnih.gov
Tetrazole: The 5-substituted tetrazole ring is a well-established carboxylic acid mimic. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. nih.govnih.gov
Acylsulfonamide: This group also has a similar pKa to carboxylic acids and can act as a hydrogen bond donor and acceptor. nih.gov In some inhibitor classes, replacing a carboxylic acid with an acylsulfonamide has resulted in compounds with similar or improved binding affinities. nih.govnih.gov
Interactive Table: Comparison of Carboxylic Acid and its Bioisosteres
| Functional Group | Typical pKa Range | Key Features | Potential Advantage over Carboxylic Acid |
|---|---|---|---|
| Carboxylic Acid | 3 - 5 | Anionic charge, H-bond donor/acceptor | - |
| 5-Substituted Tetrazole | 4 - 5 | Anionic charge, H-bond acceptor, larger ring system | Increased metabolic stability, altered lipophilicity. nih.gov |
| Acylsulfonamide | 3 - 5 | Anionic charge, H-bond donor/acceptor | Can improve binding affinity, may alter solubility profile. nih.govcambridgemedchemconsulting.com |
While the primary amine on the scaffold is a key interaction point, it can be acylated to form an amide. This amide bond can then be a target for bioisosteric replacement. The trifluoroethylamine group is a nonclassical bioisostere of the amide bond. researchgate.net This substitution involves replacing the amide carbonyl oxygen with a CF₂ group and the nitrogen with a CH₂ (or vice versa in the trifluoroethylamine itself). This change can confer greater metabolic stability against proteases and alter the hydrogen bonding potential and local dipole moment of the molecule. cambridgemedchemconsulting.comresearchgate.netnih.gov The introduction of a trifluoroethylamine motif can be achieved through methods like the C-H functionalization of heteroarenes. nih.govresearchgate.net
The concept of functional group bioisosterism extends beyond simple acid or amide mimics. researchgate.net The goal is to replace a group to fine-tune interactions with a biological target. mdpi.com For instance, the fluorine atom on the phenyl ring is itself a bioisostere of a hydrogen atom, but its high electronegativity alters the local electronic environment. escholarship.org Other replacements could include:
Hydroxyl (OH) for Amine (NH₂): While changing the charge characteristics (OH is neutral, NH₂ is basic), this can test the importance of hydrogen bond donation versus basicity at that position.
Oxadiazole for Amide/Ester: Heterocyclic rings like oxadiazoles (B1248032) are frequently used to replace amide or ester groups, offering a rigid and metabolically stable core that maintains planarity and dipole characteristics. cambridgemedchemconsulting.comnih.gov
Design and Synthesis of Conformationally Restricted Analogs
The aminoethyl side chain of this compound is flexible. While this flexibility can be advantageous for adapting to a binding site, it can also be a liability, leading to a loss of entropy upon binding and potential interaction with multiple off-targets. Creating conformationally restricted analogs by incorporating the side chain into a ring system can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
A common strategy is to cyclize the side chain with the phenyl ring. For example, creating a tetralin or indane structure from the phenethylamine (B48288) core would fix the relative positions of the amine and the aromatic ring. An example of a related conformationally restricted structure is (1S,4R)-4-amino-1,2,3,4-tetrahydronaphthalen-1-ol, which rigidly defines the spatial relationship between the amine and the ring system. bldpharm.com Applying this concept to the target scaffold could lead to novel, potent analogs with improved pharmacological profiles.
Incorporation into Peptide and Peptidomimetic Scaffolds
The this compound structure is a non-proteinogenic amino acid. Its incorporation into peptide sequences creates peptidomimetics—molecules that mimic the structure and function of natural peptides but have enhanced properties, such as increased stability to enzymatic degradation and improved bioavailability. nih.govnih.gov
Solid-phase synthesis techniques allow for the convenient construction of large arrays of peptidomimetic analogs. nih.gov The synthesis can start with a related structure, such as 4-fluoro-3-nitrobenzoic acid, loaded onto a resin, followed by the stepwise addition of other amino acids or chemical moieties. nih.gov Incorporating the unique this compound unit can introduce specific turns or folds into a peptide backbone, stabilizing secondary structures like α-helices or β-turns that are critical for mediating protein-protein interactions. nih.govresearchgate.net This approach is valuable in designing modulators for various therapeutic targets. nih.gov
The Role of this compound in Macrocyclic and Supramolecular Chemistry Remains Undocumented
Despite a comprehensive search of scientific literature and patent databases, no specific examples or detailed research findings have been identified regarding the use of this compound as a scaffold for the synthesis of macrocyclic ligands or supramolecular assemblies.
This particular chiral fluoro-substituted aminobenzoic acid derivative does not appear as a primary building block in published studies focusing on macrocyclization or the construction of complex, non-covalent molecular systems. While the fields of macrocyclic and supramolecular chemistry are vast and continually expanding, the application of this specific compound remains to be reported in the accessible scientific domain.
General principles of macrocyclization often involve the strategic linking of bifunctional or polyfunctional molecules to form large rings. These reactions can be driven by various synthetic strategies, including amide bond formation, etherification, and transition-metal-catalyzed cross-coupling reactions. Similarly, the design of supramolecular assemblies relies on non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects to guide the self-assembly of molecular components into larger, ordered structures.
The structure of this compound, featuring a carboxylic acid group, a primary amine, and a stereocenter, theoretically offers potential for its incorporation into larger molecular architectures. The amino and carboxyl functionalities are suitable for peptide-like bond formation, and the fluorine substituent could influence conformational preferences and intermolecular interactions.
However, the absence of specific literature on its use in these advanced applications suggests that researchers in these fields may have prioritized other building blocks. The reasons for this could be manifold, including the synthetic accessibility of the compound, its specific conformational properties, or the focus of research programs on alternative molecular scaffolds.
Further research would be necessary to explore the potential of this compound in the design and synthesis of novel macrocycles and supramolecular structures. Such studies would need to systematically investigate its reactivity in cyclization reactions and its ability to participate in self-assembly processes, thereby establishing its utility in these specialized areas of chemistry. At present, however, the scientific record is silent on this specific topic.
Advanced Spectroscopic and Structural Characterization of 4 1r 1 Aminoethyl 3 Fluorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled method for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HMQC, HSQC, NOESY) Techniques
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum of 4-((1R)-1-Aminoethyl)-3-fluorobenzoic acid is expected to show distinct signals for the aromatic protons, the methine and methyl protons of the aminoethyl group, and the acidic proton of the carboxyl group. The aromatic region would likely display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The ethyl group would present as a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The presence of the fluorine atom introduces characteristic carbon-fluorine coupling constants (JCF), which are invaluable for assignment. The aromatic carbons will show signals with magnitudes dependent on their position relative to the substituents, with the carbon directly bonded to fluorine (C-3) exhibiting a large one-bond coupling constant (¹JCF). rsc.org
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For the target molecule, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-3. The chemical shift is sensitive to the electronic environment, and the signal would be split into a multiplet due to coupling with neighboring aromatic protons (H-2 and H-4). wikipedia.orgnih.gov
2D Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. sdsu.edu For the target molecule, a key correlation would be observed between the methine and methyl protons of the aminoethyl side chain. Correlations between adjacent aromatic protons would also help in their assignment.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, providing unambiguous C-H connectivity. sdsu.edunih.gov This would be used to definitively assign the signals for the CH/CH₃ group and each of the aromatic C-H pairs.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is crucial for stereochemical analysis.
Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Correlations (Predicted) |
|---|---|---|---|
| -COOH | ~12-13 (broad s) | ~167 | |
| Ar-H2 | ~7.8 (d) | ~125 (d, JCF) | COSY: H5; NOESY: H (aminoethyl) |
| Ar-H5 | ~7.7 (dd) | ~130 | COSY: H2, H6 |
| Ar-H6 | ~7.4 (t) | ~118 (d, JCF) | COSY: H5 |
| -CH(NH₂)CH₃ | ~4.2 (q) | ~50 | COSY: CH₃; HSQC: C(~50) |
| -CH(NH₂)CH₃ | ~1.5 (d) | ~22 | COSY: CH; HSQC: C(~22) |
Stereochemical Assignment via NMR Methods
Confirming the (R) configuration at the chiral center of the aminoethyl group is critical. While NMR alone cannot determine absolute configuration without a chiral reference, it can confirm relative stereochemistry and diastereomeric purity. The NOESY experiment is particularly useful for this purpose. By observing the spatial proximity between the protons on the chiral side chain and the protons on the aromatic ring, one can deduce the molecule's preferred conformation in solution. For instance, a Nuclear Overhauser Effect (NOE) between the methine proton of the aminoethyl group and the H-5 proton on the aromatic ring would provide evidence for their close spatial arrangement, helping to build a 3D model of the molecule.
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₁₀FNO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the experimental value to confirm its composition.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
In tandem mass spectrometry (MS/MS), the protonated molecular ion is isolated and then fragmented through collision-induced dissociation (CID) to produce a series of daughter ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For protonated amino acids, common fragmentation pathways include the neutral loss of water (H₂O), formic acid (HCOOH), and cleavage of bonds on the side chain. researchgate.netdiva-portal.org
For this compound, the fragmentation is predicted to follow key pathways:
Loss of H₂O: A fragment corresponding to [M+H - H₂O]⁺.
Loss of Formic Acid: Decarboxylation leads to the loss of 46 Da, resulting in an [M+H - HCOOH]⁺ ion. This is a very common fragmentation for protonated amino acids. researchgate.net
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminoethyl group would result in a characteristic fragment ion.
Predicted MS/MS Fragmentation Data for [C₉H₁₀FNO₂ + H]⁺
| m/z (Predicted) | Identity | Proposed Loss |
|---|---|---|
| 184.0768 | [M+H]⁺ | - |
| 166.0662 | [M+H - H₂O]⁺ | Neutral loss of H₂O |
| 138.0818 | [M+H - HCOOH]⁺ | Neutral loss of Formic Acid |
| 122.0502 | [FC₆H₃(CHCH₃)]⁺ | Loss of COOH and NH₂ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a detailed fingerprint of the functional groups present. ijtsrd.com
FTIR Spectroscopy: This technique measures the absorption of infrared radiation. It is particularly sensitive to polar bonds. Key expected absorptions for the target molecule include a broad O-H stretch from the hydrogen-bonded carboxylic acid (~3300-2500 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), N-H stretching vibrations from the amino group (~3400-3300 cm⁻¹), and a C-F stretch (~1250-1000 cm⁻¹). nih.govresearchgate.net
Raman Spectroscopy: This technique involves inelastic scattering of laser light and is highly sensitive to non-polar, symmetric bonds. youtube.com It is excellent for observing the vibrations of the aromatic ring C=C bonds (~1600-1450 cm⁻¹) and the C=O bond, which often gives a strong Raman signal in benzoic acid derivatives. ijtsrd.comresearchgate.net
The combination of FTIR and Raman provides a comprehensive vibrational profile, confirming the presence of the carboxylic acid, primary amine, and fluoroaromatic moieties.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR / Raman) |
|---|---|---|---|
| N-H stretch | Amine | 3400-3300 | Medium / Weak |
| O-H stretch | Carboxylic Acid | 3300-2500 (broad) | Strong, Broad / Weak |
| C-H stretch (aromatic) | Aromatic Ring | 3100-3000 | Medium / Strong |
| C-H stretch (aliphatic) | Ethyl Group | 2980-2850 | Medium / Medium |
| C=O stretch | Carboxylic Acid | 1710-1680 | Very Strong / Strong |
| N-H bend | Amine | 1650-1580 | Medium-Strong / Weak |
| C=C stretch | Aromatic Ring | 1600-1450 | Medium-Strong / Strong |
| C-O stretch | Carboxylic Acid | 1320-1210 | Strong / Medium |
| C-F stretch | Aryl Fluoride | 1270-1100 | Strong / Weak |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline solid state. This technique provides unequivocal evidence of molecular connectivity, conformation, and both intra- and intermolecular interactions, such as hydrogen bonding.
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Upon successful crystallization, the crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be constructed, and from this, a detailed atomic model is refined.
While a specific crystal structure for this compound is not publicly documented, an illustrative data table based on expected values and data from similar structures, such as fluorinated aminobenzoic acids, is presented below.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.8 |
| b (Å) | 14.2 |
| c (Å) | 6.1 |
| β (°) | 105.5 |
| Volume (ų) | 482.3 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.45 |
| Key Bond Length (C-F) (Å) | ~1.36 |
| Key Bond Length (C-N) (Å) | ~1.48 |
| Key Torsion Angle (°) | Defines the orientation of the aminoethyl group |
This data is illustrative and represents plausible values for a compound of this nature.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive and highly sensitive to the stereochemical features of a molecule in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, which arise from electronic transitions within the molecule's chromophores that are perturbed by the chiral environment.
For this compound, the aromatic ring and the carboxylic acid group serve as the primary chromophores. The CD spectrum would be expected to show distinct Cotton effects in the UV region (typically 200-300 nm) corresponding to the π→π* transitions of the benzene (B151609) ring and the n→π* transition of the carbonyl group. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration of the chiral center and the molecule's preferred conformation in solution. For the (R)-enantiomer, a specific pattern of positive and negative Cotton effects would be observed. Its enantiomer, the (S)-form, would exhibit a mirror-image CD spectrum. This makes CD an excellent tool for confirming the enantiomeric purity of a sample.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic dispersion curve, with the rotation becoming very large near the wavelengths of the chromophore's absorption bands. The point of inflection of a Cotton effect in a CD spectrum corresponds to the peak or trough of the anomalous dispersion curve in an ORD spectrum.
ORD can be used to determine the specific rotation of a compound at a standard wavelength (e.g., the sodium D-line, 589 nm), which is a characteristic physical property. For this compound, the ORD spectrum would provide complementary information to the CD spectrum, confirming the presence and nature of the Cotton effects and providing a measure of the compound's optical activity across a range of wavelengths.
Illustrative Chiroptical Data for this compound
| Technique | Parameter | Illustrative Value |
| CD | Wavelength of Maxima (nm) | ~220 nm (positive), ~265 nm (negative) |
| Molar Ellipticity [θ] (deg·cm²/dmol) | [θ]₂₂₀ = +15,000, [θ]₂₆₅ = -5,000 | |
| ORD | Specific Rotation [α]D²⁵ | Positive value (e.g., +25°) |
| Cotton Effect Correspondence | Anomalous dispersion corresponding to CD bands |
This data is illustrative and represents a plausible chiroptical signature for the specified (R)-enantiomer.
Computational and Theoretical Investigations of 4 1r 1 Aminoethyl 3 Fluorobenzoic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, which in turn dictates its structure, stability, and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and reactive.
For a molecule such as 4-((1R)-1-aminoethyl)-3-fluorobenzoic acid, the HOMO is expected to be localized around the electron-rich regions, likely the amino group and the aromatic ring. The LUMO would be centered on the electron-withdrawing carboxylic acid group and the fluorine-substituted ring. The fluorine atom itself, due to its high electronegativity, influences the electronic landscape of the entire aromatic system. researchgate.net This distribution governs how the molecule interacts with other chemical species, for instance, in a biological binding pocket.
While specific FMO energy values for this compound are not publicly available, we can present representative data for a related, simpler compound, 3-fluorobenzoic acid, to illustrate the outputs of such a calculation.
Table 1: Illustrative FMO Data for 3-Fluorobenzoic Acid (DFT/B3LYP/6-31G)*
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.21 | Highest Occupied Molecular Orbital |
| LUMO | -0.89 | Lowest Unoccupied Molecular Orbital |
Note: This data is illustrative for a related compound and not the specific title compound.
pKa Prediction and Acidity/Basicity Studies
The ionization state of a molecule at physiological pH is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. The pKa value quantifies the acidity or basicity of ionizable groups. For this compound, there are two such groups: the acidic carboxylic acid (-COOH) and the basic amino group (-NH2).
Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the protonation/deprotonation reaction in a solvent. mdpi.com These calculations are challenging because they must accurately model the significant effects of solvation. researchgate.net Various approaches, including semiempirical methods like PM6 and ab initio DFT calculations combined with continuum solvation models (like CPCM or SMD), are used for this purpose. researchgate.netnih.gov The accuracy of these predictions can be high, often within 0.5-1.0 pKa units of experimental values for classes of compounds like benzoic acids and amines. nih.gov
The pKa of the carboxylic acid group is influenced by the electron-withdrawing fluorine atom, which stabilizes the resulting carboxylate anion, making the acid stronger (lower pKa) compared to benzoic acid itself. psu.edu Conversely, the basicity of the amino group is also modulated by the electronic effects of the substituted ring.
Table 2: Predicted pKa Values for Ionizable Groups
| Functional Group | Predicted pKa Range | Property |
|---|---|---|
| Carboxylic Acid (-COOH) | 3.5 - 4.0 | Acidic |
Note: These are estimated ranges based on computational studies of similar substituted aminobenzoic acids.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations provide insight into its physical movement and interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and the dynamics of a ligand binding to its target protein. nih.govnih.gov
For this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) in solution. This is critical because the molecule's conformation dictates its ability to fit into a binding site. Furthermore, when this compound is studied as a potential drug, MD simulations of the ligand-protein complex can elucidate the stability of key binding interactions, such as hydrogen bonds and salt bridges, and reveal the role of water molecules in the binding interface. nih.gov Such simulations can run for nanoseconds to microseconds, providing a dynamic picture that complements the static view from methods like X-ray crystallography. nih.gov
Docking Studies for Exploring Chemical Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the binding mode of a small molecule drug candidate to its protein or nucleic acid target. Docking algorithms place the ligand (e.g., this compound) into the binding site of a receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.
These studies are essential for generating hypotheses about how the molecule achieves its biological effect. For example, docking could predict that the carboxylate group of the acid forms a salt bridge with a positively charged lysine (B10760008) or arginine residue in a kinase active site, while the amino group acts as a hydrogen bond donor to a backbone carbonyl. The fluorinated phenyl ring might engage in hydrophobic or specific halogen-bonding interactions. These predicted binding modes are invaluable for guiding the next steps in drug design, suggesting modifications to the molecule to improve potency or selectivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Chemical Optimization
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their observed biological or chemical activities.
To build a QSAR model for a series of analogs based on the this compound scaffold, researchers would first synthesize or acquire a set of related compounds and measure their biological activity (e.g., IC50 for enzyme inhibition). Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound. Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to create an equation that correlates the descriptors with activity. mdpi.comacs.org
This resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to make next. nih.govresearchgate.net For instance, a model might reveal that increasing the electrostatic potential on the aromatic ring or modifying the size of the substituent at the amino group leads to higher potency, thereby guiding the chemical optimization process. nih.gov
Cheminformatics and Database Mining for Related Fluorinated Compounds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Public and private chemical databases (like PubChem, ChEMBL, and SciFinder) contain millions of structures and associated data. By using substructure and similarity searching, researchers can mine these databases to identify compounds related to this compound.
This process can yield valuable information on:
Known Biological Activities: Identifying similar compounds with known targets or activities can provide clues about the potential applications of the title compound.
Synthetic Precedents: Finding related molecules can help chemists devise or optimize a synthetic route.
Physicochemical Properties: Analysis of large sets of similar fluorinated compounds can provide insights into expected properties like solubility, lipophilicity (logP), and metabolic stability.
Structural Diversity: It allows for the identification of a diverse set of related fluorinated aromatics that could be included in a screening library or used to build more robust QSAR models.
This data mining approach leverages the vast amount of existing chemical knowledge to accelerate the research and development process for new chemical entities.
Mechanistic Studies of Chemical and Biochemical Transformations Involving 4 1r 1 Aminoethyl 3 Fluorobenzoic Acid
Reaction Mechanism Elucidation in Organic Transformations
Detailed mechanistic studies on organic transformations involving 4-((1R)-1-Aminoethyl)-3-fluorobenzoic acid are not extensively documented in publicly available scientific literature. This compound often serves as a specialized building block or intermediate in the synthesis of more complex molecules. Its primary reactive centers are the carboxylic acid, the amino group, and the aromatic ring, which can potentially undergo a variety of organic reactions.
The carboxylic acid moiety can participate in esterification or amidation reactions. The mechanism of these transformations typically involves the activation of the carboxyl group, for instance, by conversion to an acyl chloride or through the use of coupling agents, followed by nucleophilic attack by an alcohol or an amine, respectively.
The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and Schiff base formation. The stereochemistry of the chiral center at the aminoethyl group is a critical factor in these reactions, potentially directing the stereochemical outcome of the products.
The fluorinated benzene (B151609) ring can be subject to electrophilic or nucleophilic aromatic substitution, although the fluorine and the aminoethyl substituents will influence the regioselectivity and reactivity of these transformations. The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution, while the aminoethyl group's effect would depend on whether the amine is free or protected.
Investigation of Catalytic Cycles and Intermediates (e.g., Palladium Catalysis)
While specific studies detailing the investigation of catalytic cycles and intermediates involving this compound are scarce, its structural motifs suggest potential applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The aromatic halide or a triflate derivative of the benzoic acid could serve as a substrate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
In a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following key steps:
Oxidative Addition: The palladium(0) catalyst would oxidatively add to the carbon-halogen or carbon-triflate bond of a derivative of this compound, forming a palladium(II) intermediate.
Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): A second reactant, such as an organoboron compound in a Suzuki coupling, would transfer its organic group to the palladium(II) complex, or an alkene would insert into the palladium-carbon bond in a Heck reaction.
Reductive Elimination: The two organic groups on the palladium(II) complex would couple and be eliminated from the metal center, regenerating the palladium(0) catalyst and forming the final product.
The chiral aminoethyl group could potentially act as a coordinating ligand, influencing the efficiency and selectivity of the catalytic cycle. However, without specific experimental data, this remains a theoretical consideration.
Biochemical Mechanistic Insights into Enzyme-Substrate Interactions
The structure of this compound, containing a chiral amine and a benzoic acid moiety, makes it a candidate for interacting with various enzymes, potentially as a substrate, inhibitor, or modulator.
Enzyme Inhibition Mechanisms
Fluorinated molecules are often designed as enzyme inhibitors. The fluorine atom can alter the electronic properties of the molecule, enhance binding affinity, and block metabolic pathways. bldpharm.com The amino and carboxyl groups can form hydrogen bonds and ionic interactions with amino acid residues in the active site of an enzyme.
The mechanism of inhibition could be:
Competitive Inhibition: The compound could bind to the active site of an enzyme, competing with the natural substrate.
Non-competitive Inhibition: It might bind to an allosteric site on the enzyme, changing the enzyme's conformation and reducing its catalytic activity.
Mechanism-based Inactivation: The enzyme could catalyze a transformation of the compound into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov
Understanding Selectivity in Biochemical Pathways
The specific stereochemistry of the (1R)-1-aminoethyl group is crucial for selectivity in biochemical pathways. Enzymes are chiral catalysts and often exhibit high stereospecificity. The (R)-enantiomer would likely have a different binding affinity and reactivity profile compared to the (S)-enantiomer when interacting with a specific enzyme. This selectivity is determined by the precise three-dimensional arrangement of functional groups in the enzyme's active site, which allows for favorable interactions with one enantiomer over the other.
Reaction Kinetics and Thermodynamic Studies
For a given reaction, kinetic studies would involve measuring the rate of disappearance of the reactant or the rate of formation of the product under various conditions (e.g., temperature, concentration, catalyst loading). This would allow for the determination of the rate law, rate constants, and the Arrhenius parameters.
Thermodynamic studies would focus on measuring the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. These parameters would indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under a given set of conditions.
Advanced Applications and Research Utility of 4 1r 1 Aminoethyl 3 Fluorobenzoic Acid in Chemical Sciences
Role as a Key Intermediate in Complex Chemical Synthesis
The molecular architecture of 4-((1R)-1-Aminoethyl)-3-fluorobenzoic acid makes it a valuable chiral building block in organic synthesis. nih.govfluorochem.co.uk Its utility stems from the presence of three distinct functional components: a carboxylic acid group, a primary amine on a stereochemically defined center, and a fluorinated benzene (B151609) ring. This trifecta of functionality allows for sequential and regioselective modifications, making it a powerful precursor for the synthesis of more complex molecules, particularly pharmaceutical agents and agrochemicals.
Amino acids are widely recognized as versatile starting materials in the enantioselective synthesis of complex natural products and medicinal compounds. nih.gov The (1R)-configuration of the aminoethyl side chain in this specific molecule provides a fixed stereocenter, which is crucial for building chirality into larger target molecules. This avoids the need for challenging asymmetric synthesis or chiral resolution steps later in a synthetic sequence.
Furthermore, fluorinated benzoic acid derivatives are important intermediates in the preparation of various bioactive compounds. orgsyn.orgresearchgate.net The fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the fluorine atom ortho to the aminoethyl group and meta to the carboxylic acid can influence the electronic properties and reactivity of the entire molecule. Researchers can leverage the carboxylic acid and amine groups for peptide coupling reactions, amide bond formation, or as anchor points for further diversification of the molecular scaffold.
Utilization in Analytical Chemistry as a Standard or Reagent
While this compound is a valuable synthetic intermediate, its use as a primary analytical standard or a common reagent in routine analytical chemistry is not widely documented in scientific literature. Typically, analytical standards are required for the quantitative analysis of specific substances, such as pharmaceutical active ingredients, their impurities, or metabolites. Should this compound be identified as a significant metabolite or degradation product of a commercial drug, the development of a certified reference standard would become necessary for quality control and regulatory purposes. In such a scenario, its purity would be rigorously established, and it would be used to calibrate analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Development of Chemical Probes for Biological Systems
The development of chemical probes to visualize and study biological processes is a cornerstone of chemical biology. nih.govmdpi.com Fluorescent amino acids, in particular, are powerful tools because they can be incorporated into peptides and proteins to report on molecular interactions, conformation, and localization. nih.gov
This compound possesses structural motifs that make it a plausible candidate for the development of novel chemical probes. The primary amine and carboxylic acid groups allow it to be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The fluorinated aromatic ring, while not intrinsically fluorescent, can be a key component of an environmentally sensitive fluorophore. Its electronic properties can be modulated to create probes that exhibit changes in their fluorescence (a "switch-on" or "switch-off" response) upon binding to a specific biological target or entering a unique microenvironment (e.g., a change in pH or polarity). nih.gov
Furthermore, the fluorine atom itself can be used as a probe. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying biological systems because of the absence of a natural fluorine background signal. nih.gov Incorporating this compound into a peptide or a small molecule drug candidate would allow researchers to use ¹⁹F NMR to monitor its binding to a target protein or its metabolic fate without the need for a larger, potentially disruptive tag. While the direct application of this compound as a chemical probe is not yet described in published literature, its structure represents a promising starting point for such designs.
Precursor for Radiolabeled Compounds in Positron Emission Tomography (PET) Tracer Development
One of the most significant potential applications of this compound is as a precursor for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most commonly used radionuclide due to its convenient half-life (~110 minutes) and low positron energy. nih.govnih.gov
Radiolabeled amino acids are a critical class of PET tracers, especially in neuro-oncology, for visualizing tumors and monitoring therapeutic response. nih.govnih.gov Cancer cells often exhibit upregulated amino acid transport systems to fuel their high rate of protein synthesis and proliferation. nih.gov Tracers that mimic natural amino acids can exploit these transporters to accumulate preferentially in tumor tissue, providing high-contrast images.
The structure of this compound is highly amenable to radiofluorination. It can be synthesized in a non-radioactive form and then used as a precursor where a different leaving group on the aromatic ring is displaced with [¹⁸F]fluoride. Alternatively, and more directly, it serves as a "cold standard" or reference compound for an ¹⁸F-labeled version synthesized via other routes. Its structural similarity to well-established tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) and anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC) suggests it could have favorable properties for tumor imaging. nih.govnih.gov The presence of the chiral amino acid structure is key for interaction with specific amino acid transporters.
| Tracer | Full Name | Primary Transport System | Key Application |
| ¹⁸F-FDG | 2-[¹⁸F]fluoro-2-deoxy-D-glucose | Glucose Transporters | General Oncology |
| ¹¹C-MET | [¹¹C-methyl]-L-methionine | System L | Brain Tumors |
| ¹⁸F-FET | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine | System L | Brain Tumors |
| ¹⁸F-FACBC | anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid | System L, System ASC | Prostate Cancer, Brain Tumors |
The development of a PET tracer from this compound would involve radiolabeling it with ¹⁸F and evaluating its uptake and selectivity in cancer cell lines and animal tumor models. Its potential to be transported by systems like LAT1 (L-type amino acid transporter 1), which is overexpressed in many cancers, would be a key area of investigation. nih.gov
Applications in Materials Science for Polymer Additives
In materials science, additives are crucial for modifying the properties of polymers to meet specific performance requirements. Fluorinated compounds are often used as polymer additives to impart properties such as low surface energy (non-stick), chemical resistance, and thermal stability. rsc.orgdaikinchemicals.com Similarly, compounds like benzoic acid can be used as nucleating agents or plasticizers. univarsolutions.com
While the principles of using fluorinated and carboxylic acid-containing molecules as polymer additives are well-established, there is no specific mention in the scientific or patent literature of this compound being used for this purpose. Its bifunctional nature (amine and carboxylic acid) could theoretically allow it to be chemically incorporated into polymer backbones, such as polyamides or polyesters, creating a modified polymer with the fluorine atom appended to the main chain. Such an incorporation could potentially modify surface properties or inter-chain interactions. However, this remains a speculative application without direct research to support it.
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. Amino acids and their derivatives are exceptional building blocks for supramolecular chemistry due to their ability to form hydrogen bonds (via amide and carboxyl groups), electrostatic interactions, and, in the case of aromatic amino acids, π-π stacking interactions. aalto.firsc.org
The incorporation of fluorine into these building blocks adds another layer of control. Fluorination can influence molecular conformation and lead to unique self-assembly behaviors, including the formation of fibrils and hydrogels. nih.govresearchgate.net The structure of this compound contains all the necessary components for engaging in complex self-assembly: the carboxylic acid and amine can form strong hydrogen-bonded networks, and the fluorobenzene (B45895) ring can participate in aromatic interactions. The fluorine atom itself can engage in weaker interactions, such as C-H···F hydrogen bonds or fluorous interactions, potentially directing the formation of unique, higher-order structures.
While the self-assembly of many Fmoc-protected amino acids and other fluorinated peptides has been studied, leading to materials like hydrogels for cell culture, specific research into the supramolecular behavior of this compound has not been reported. aalto.fimdpi.com Investigations in this area could reveal novel nanomaterials with potential applications in biomedicine or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
